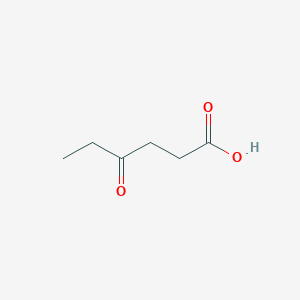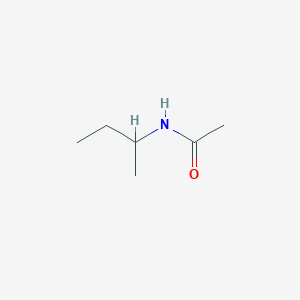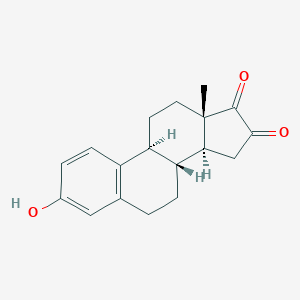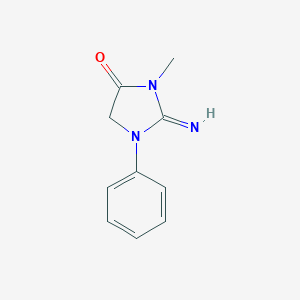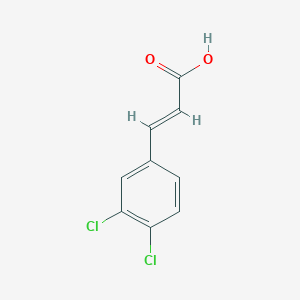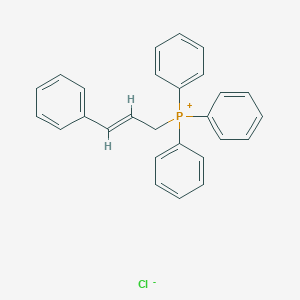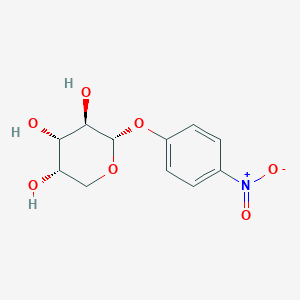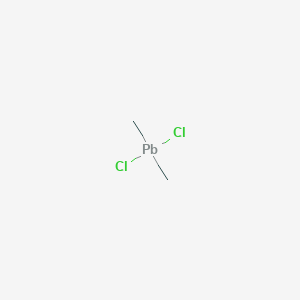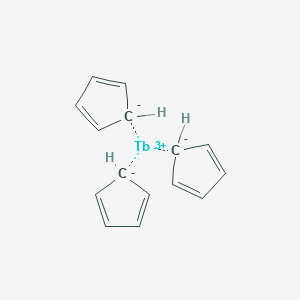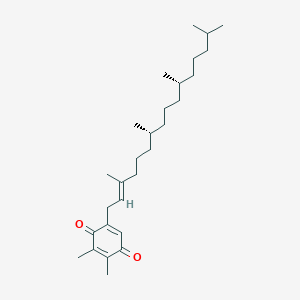
Phytylplastoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phytylplastoquinone (Phytol-PQ) is a naturally occurring isoprenoid compound that is vital for photosynthesis in plants. It is a derivative of plastoquinone, which is a quinone molecule that is involved in electron transport during photosynthesis. Phytol-PQ is synthesized in plants through the methylerythritol phosphate (MEP) pathway, which is also known as the non-mevalonate pathway. This pathway is exclusive to plants and some bacteria, making Phytol-PQ a unique molecule with a range of interesting properties.
作用机制
The mechanism of action of Phytol-PQ is not fully understood, but it is known to play a crucial role in the electron transport process during photosynthesis. Phytol-PQ is involved in the transfer of electrons from photosystem II to photosystem I, which is essential for the production of ATP and NADPH. Phytol-PQ has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
生化和生理效应
Phytol-PQ has a range of biochemical and physiological effects, including its role in photosynthesis and its potential use as an antioxidant and anti-inflammatory agent. It has also been shown to have antimicrobial properties and has been studied for its potential use in treating bacterial infections. Additionally, Phytol-PQ has been shown to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
Phytol-PQ has several advantages for use in lab experiments, including its availability in large quantities and its stability under a range of conditions. However, it also has some limitations, including its insolubility in water and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using Phytol-PQ.
未来方向
There are several future directions for research on Phytol-PQ. One area of interest is the development of new drugs and therapies based on the properties of Phytol-PQ, such as its antioxidant and anti-inflammatory properties. Another area of interest is the study of the role of Phytol-PQ in photosynthesis and the development of new methods for improving photosynthetic efficiency in plants. Additionally, the potential use of Phytol-PQ in the treatment of neurodegenerative diseases and bacterial infections is an area of active research. Further studies are needed to fully understand the properties and potential uses of Phytol-PQ.
In conclusion, Phytol-PQ is a unique molecule with a range of interesting properties that has been the subject of extensive research. Its role in photosynthesis, potential use as an antioxidant and anti-inflammatory agent, and its antimicrobial and neuroprotective properties make it a molecule of great interest for future research.
合成方法
The synthesis of Phytol-PQ occurs in the chloroplasts of plants through the MEP pathway. This pathway involves the conversion of glyceraldehyde 3-phosphate and pyruvate into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These two molecules then combine to form geranylgeranyl pyrophosphate (GGPP), which is the precursor for Phytol-PQ synthesis. The final step in the synthesis of Phytol-PQ involves the attachment of a phytyl tail to the quinone ring of plastoquinone.
科学研究应用
Phytol-PQ has been the subject of extensive research due to its unique properties. It has been studied for its potential use as an antioxidant, as well as for its ability to inhibit the growth of cancer cells. Phytol-PQ has also been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. Additionally, Phytol-PQ has been studied for its potential use in the development of new drugs and therapies.
属性
CAS 编号 |
1177-24-8 |
|---|---|
产品名称 |
Phytylplastoquinone |
分子式 |
C28H46O2 |
分子量 |
414.7 g/mol |
IUPAC 名称 |
2,3-dimethyl-5-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)17-18-26-19-27(29)24(6)25(7)28(26)30/h17,19-22H,8-16,18H2,1-7H3/b23-17+/t21-,22-/m1/s1 |
InChI 键 |
ZPVFWTSVFVOTQH-WGEODTKDSA-N |
手性 SMILES |
CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |
SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
规范 SMILES |
CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |
同义词 |
phytylplastoquinone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



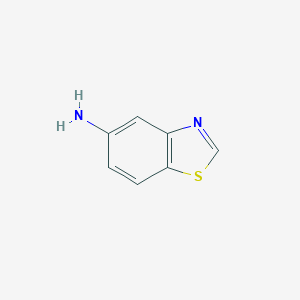
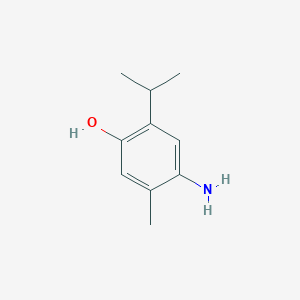
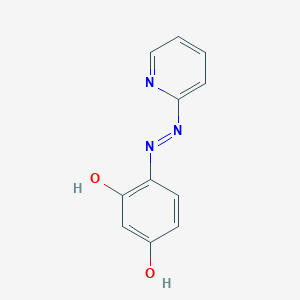
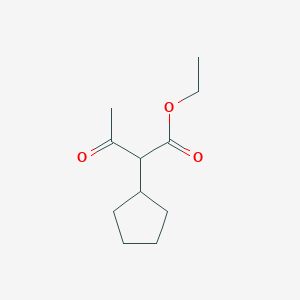
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
